3-Ethyl-4-(methylamino)-6-phenyl-1,2,4-triazin-5(4H)-one
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Overview
Description
3-Ethyl-4-(methylamino)-6-phenyl-1,2,4-triazin-5(4H)-one is a heterocyclic compound that belongs to the triazine family. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. This particular compound is characterized by its unique structure, which includes an ethyl group, a methylamino group, and a phenyl group attached to a triazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-4-(methylamino)-6-phenyl-1,2,4-triazin-5(4H)-one typically involves a multi-step process. One common method starts with the reaction of ethylamine with cyanuric chloride to form 2-ethylamino-4,6-dichloro-1,3,5-triazine. This intermediate is then reacted with aniline to replace one of the chlorine atoms with a phenyl group, yielding 2-ethylamino-4-phenylamino-6-chloro-1,3,5-triazine. Finally, the remaining chlorine atom is substituted with a methylamino group using methylamine, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-4-(methylamino)-6-phenyl-1,2,4-triazin-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of corresponding triazine oxides.
Reduction: Formation of reduced triazine derivatives.
Substitution: Formation of substituted triazine compounds with various functional groups.
Scientific Research Applications
3-Ethyl-4-(methylamino)-6-phenyl-1,2,4-triazin-5(4H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Ethyl-4-(methylamino)-6-phenyl-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme function .
Comparison with Similar Compounds
Similar Compounds
- 2-Ethylamino-4,6-dichloro-1,3,5-triazine
- 2-Ethylamino-4-phenylamino-6-chloro-1,3,5-triazine
- 3-Ethyl-4-(methylamino)-6-chloro-1,2,4-triazin-5(4H)-one
Uniqueness
3-Ethyl-4-(methylamino)-6-phenyl-1,2,4-triazin-5(4H)-one is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties. Its combination of ethyl, methylamino, and phenyl groups makes it a versatile compound with a wide range of applications in various fields .
Properties
CAS No. |
56476-22-3 |
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Molecular Formula |
C12H14N4O |
Molecular Weight |
230.27 g/mol |
IUPAC Name |
3-ethyl-4-(methylamino)-6-phenyl-1,2,4-triazin-5-one |
InChI |
InChI=1S/C12H14N4O/c1-3-10-14-15-11(12(17)16(10)13-2)9-7-5-4-6-8-9/h4-8,13H,3H2,1-2H3 |
InChI Key |
FBGVMTPNUJVGCE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(C(=O)N1NC)C2=CC=CC=C2 |
Origin of Product |
United States |
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